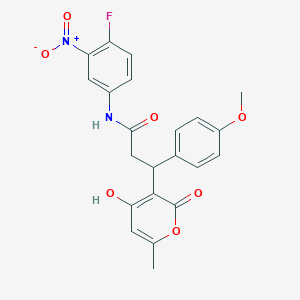![molecular formula C26H22Cl2N4O2 B14943477 3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B14943477.png)
3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Solid support catalysts such as aluminum oxide can also be used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often employ large-scale multicomponent reactions and condensation reactions under controlled conditions. The use of solid support catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: These compounds are closely related and are also studied for their diverse biological activities.
Uniqueness
3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE is unique due to its specific substitution pattern and the presence of both chloro and ethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C26H22Cl2N4O2 |
|---|---|
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
3-[4-[[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino]phenyl]-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C26H22Cl2N4O2/c1-2-26(14-13-22(33)31-25(26)34)17-5-10-20(11-6-17)29-24-23(16-3-7-18(27)8-4-16)30-21-12-9-19(28)15-32(21)24/h3-12,15,29H,2,13-14H2,1H3,(H,31,33,34) |
Clé InChI |
RVAYDZSDIXOWNV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethyl-3-phenylisoxazolo[4,5-d]pyrimidine](/img/structure/B14943394.png)
![6-methoxy-14-methyl-8,12,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1,3,5,7,9,13,15,17-octaen-11-one](/img/structure/B14943396.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14943407.png)
![1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14943414.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B14943420.png)
![2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14943427.png)
![6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943433.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol](/img/structure/B14943441.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943444.png)
![2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole](/img/structure/B14943460.png)
![N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14943461.png)

![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B14943492.png)
